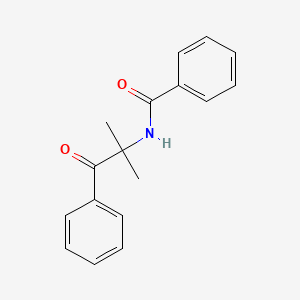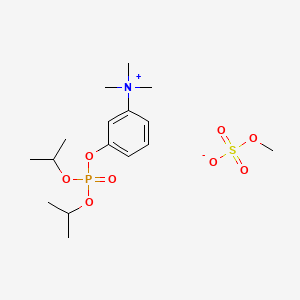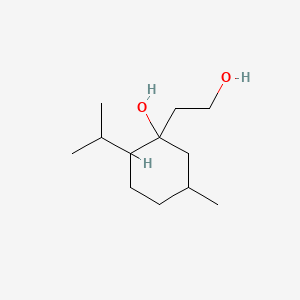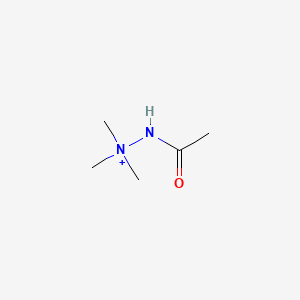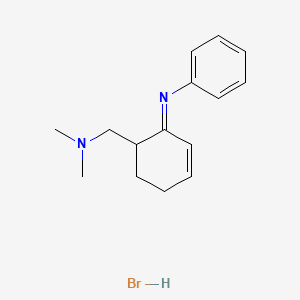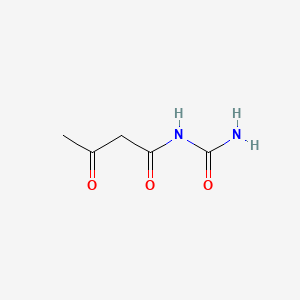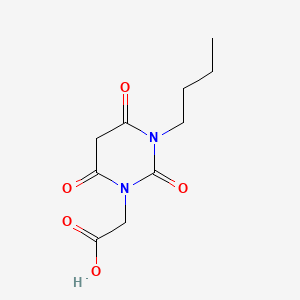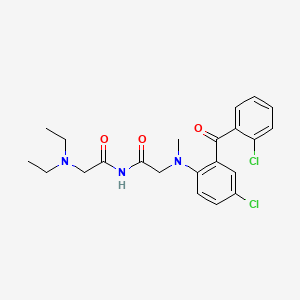
Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(diethylamino)acetamido)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-: is a complex organic compound that belongs to the class of amides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- typically involves multi-step organic reactions. The process may start with the chlorination of benzoic acid derivatives, followed by acylation and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Optimization of reaction parameters and purification techniques, such as recrystallization or chromatography, are essential to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL-:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- include other amides with chlorobenzoyl and diethylamino groups. Examples include:
- N-(4-Chlorobenzoyl)-N-methylacetamide
- N-(2-Chlorobenzoyl)-N-methylacetamide
Uniqueness
The uniqueness of ACETAMIDE,N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)-2-(((DIETHYLAMINO)ACETYL)AMINO)-N-METHYL- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
59180-46-0 |
|---|---|
Molekularformel |
C22H25Cl2N3O3 |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-N-[2-(diethylamino)acetyl]acetamide |
InChI |
InChI=1S/C22H25Cl2N3O3/c1-4-27(5-2)14-21(29)25-20(28)13-26(3)19-11-10-15(23)12-17(19)22(30)16-8-6-7-9-18(16)24/h6-12H,4-5,13-14H2,1-3H3,(H,25,28,29) |
InChI-Schlüssel |
ALMPDHNJPCFJOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


